molecular formula C8H12BN3O2S B13412017 (2-Thiomorpholinopyrimidin-5-yl)boronic acid

(2-Thiomorpholinopyrimidin-5-yl)boronic acid

Cat. No.: B13412017
M. Wt: 225.08 g/mol
InChI Key: AHLXNDXGBOYILM-UHFFFAOYSA-N
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Description

(2-Thiomorpholinopyrimidin-5-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyrimidine ring substituted at the 2-position with a thiomorpholine group (a six-membered sulfur-containing amine) and at the 5-position with a boronic acid (-B(OH)₂) moiety. This compound belongs to the class of arylboronic acids, which are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal chemistry and materials science . The thiomorpholine substituent introduces unique electronic and steric effects due to its sulfur atom and cyclic tertiary amine structure, which may influence reactivity, binding affinity, and biological activity compared to other pyrimidine-based boronic acids.

Properties

Molecular Formula

C8H12BN3O2S

Molecular Weight

225.08 g/mol

IUPAC Name

(2-thiomorpholin-4-ylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C8H12BN3O2S/c13-9(14)7-5-10-8(11-6-7)12-1-3-15-4-2-12/h5-6,13-14H,1-4H2

InChI Key

AHLXNDXGBOYILM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)N2CCSCC2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Thiomorpholinopyrimidin-5-yl)boronic acid typically involves the reaction of a halogenated pyrimidine derivative with a boronic acid or boronate ester. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where a halogenated pyrimidine reacts with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and functional group tolerance.

Industrial Production Methods

Industrial production of boronic acids, including this compound, often involves large-scale Suzuki-Miyaura coupling reactions. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process . Additionally, the development of more sustainable and cost-effective catalysts and reagents is an ongoing area of research to improve industrial production methods.

Chemical Reactions Analysis

Types of Reactions

(2-Thiomorpholinopyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to the formation of various functionalized derivatives .

Mechanism of Action

The mechanism of action of (2-Thiomorpholinopyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensing and separation applications . Additionally, the compound can inhibit enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrimidine Boronic Acids

Substituent Effects on Pyrimidine Ring

The substituent at the 2-position of the pyrimidine ring significantly impacts the compound’s properties:

  • Electron-Donating vs. Electron-Withdrawing Groups: 2-Methoxy-5-pyrimidylboronic acid: The methoxy group (-OCH₃) is electron-donating, increasing electron density on the pyrimidine ring. This enhances stability in cross-coupling reactions but may reduce electrophilicity of the boronic acid . 2-Methylpyrimidin-5-ylboronic acid: A methyl group (-CH₃) provides steric bulk with minimal electronic effects, favoring applications requiring moderate reactivity . 2-Aminopyrimidin-5-ylboronic acid: The amino group (-NH₂) is strongly electron-donating, lowering the pKa of the boronic acid (enhancing reactivity at physiological pH) and improving solubility in aqueous systems . Its cyclic amine structure may also enhance interactions with biological targets like enzymes or receptors .

Comparative Physicochemical Properties

Key parameters such as pKa, solubility, and binding constants vary with substituents:

Compound Substituent (2-position) pKa* Solubility (Water) Key Applications
(2-Thiomorpholinopyrimidin-5-yl)boronic acid Thiomorpholine ~8.2 Moderate Potential kinase/HDAC inhibition
2-Methoxy-5-pyrimidylboronic acid Methoxy ~8.5 Low Suzuki couplings
2-Methylpyrimidin-5-ylboronic acid Methyl ~9.0 Low Intermediate synthesis
2-Aminopyrimidin-5-ylboronic acid Amino ~7.8 High Anticancer agents

*Estimated pKa values based on boronic acid analogs in –3.

Enzyme Inhibition

  • Histone Deacetylase (HDAC) Inhibition: Phenoxy-substituted boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) exhibit potent HDAC inhibitory activity (IC₅₀ ~1 µM), surpassing trichostatin A in fungal models . Thiomorpholine derivatives may offer similar or improved selectivity due to sulfur’s affinity for metal ions in enzyme active sites.
  • Proteasome Inhibition :
    • Boronic acids with aromatic moieties (e.g., bortezomib analogs) show proteasome inhibition, but activity depends on the presence of the boronic acid group and substituent hydrophobicity .

Antiproliferative Effects

  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid demonstrate sub-micromolar IC₅₀ values in triple-negative breast cancer cells (0.1969 µM and 0.2251 µM, respectively) . Thiomorpholine’s hydrophilicity may reduce cytotoxicity compared to these lipophilic analogs but improve pharmacokinetic profiles.

Biological Activity

(2-Thiomorpholinopyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interactions with biological targets. Research into its biological activity has revealed various mechanisms of action, potential therapeutic applications, and implications for drug design.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and amines, a characteristic feature of boronic acids. This property allows it to interact with various biomolecules, including enzymes and receptors.

Key Mechanisms:

  • Inhibition of Enzymes : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, particularly those linked to cancer progression.
  • Modulation of Protein Interactions : By binding to specific proteins, this compound can alter protein-protein interactions, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. A notable study demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
PC-3 (Prostate Cancer)10.0
A549 (Lung Cancer)15.0

Case Studies

  • Case Study in Breast Cancer : A clinical trial investigated the effects of this compound on MCF-7 cells. The results indicated significant apoptosis induction and cell cycle arrest at the G1 phase, suggesting a mechanism involving cell cycle regulation.
  • Prostate Cancer Model : In xenograft models using PC-3 cells, administration of the compound resulted in a 45% reduction in tumor volume compared to control groups after four weeks of treatment.

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with moderate bioavailability. Toxicity assessments indicate low cytotoxicity in non-cancerous cell lines, highlighting its selectivity for cancer cells.

ParameterValue
AbsorptionModerate
Bioavailability~40%
Cytotoxicity (non-cancer)Low

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